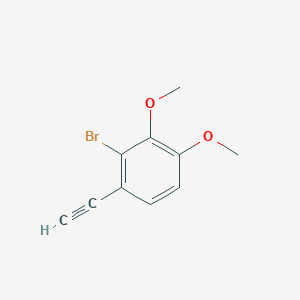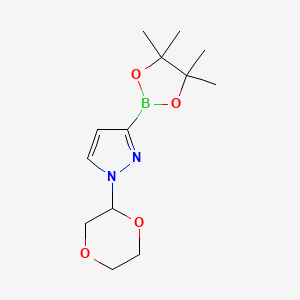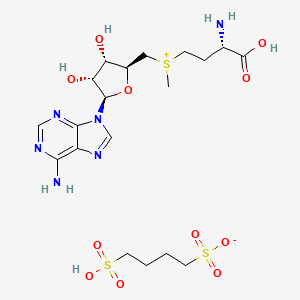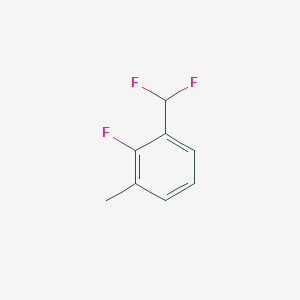
3-(Difluoromethyl)-2-fluorotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-2-fluorotoluene is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a difluoromethyl group (-CF₂H) and a fluorine atom (-F) attached to a toluene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-fluorotoluene typically involves the introduction of the difluoromethyl group and the fluorine atom onto the toluene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide. The reaction is often carried out under mild conditions using a base like sodium bicarbonate and a photocatalyst such as iridium complexes, with blue LED light as the energy source .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of difluoromethylating agents in combination with catalysts and optimized reaction conditions can streamline the production process, making it cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Difluoromethyl)-2-fluorotoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of difluoromethylbenzoic acid or difluoromethylbenzaldehyde.
Reduction: Formation of 2-fluorotoluene.
Substitution: Formation of various halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-2-fluorotoluene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to the unique properties conferred by the fluorine atoms.
Industry: Utilized in the development of advanced materials with improved thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-2-fluorotoluene involves its interaction with various molecular targets. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The fluorine atoms can also form strong hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-Fluorotoluene: Lacks the difluoromethyl group, resulting in different chemical and physical properties.
3-(Trifluoromethyl)-2-fluorotoluene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to increased electron-withdrawing effects and different reactivity.
3-(Difluoromethyl)benzene: Lacks the additional fluorine atom, affecting its overall reactivity and applications.
Uniqueness: 3-(Difluoromethyl)-2-fluorotoluene is unique due to the combination of the difluoromethyl group and the fluorine atom on the aromatic ring. This combination imparts distinct electronic and steric effects, making the compound valuable for specific applications in pharmaceuticals and materials science .
Eigenschaften
CAS-Nummer |
1214367-27-7 |
|---|---|
Molekularformel |
C8H7F3 |
Molekulargewicht |
160.14 g/mol |
IUPAC-Name |
1-(difluoromethyl)-2-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7F3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,8H,1H3 |
InChI-Schlüssel |
CEYSRKWTPANDBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


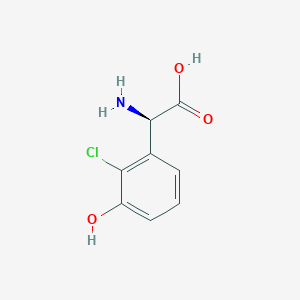
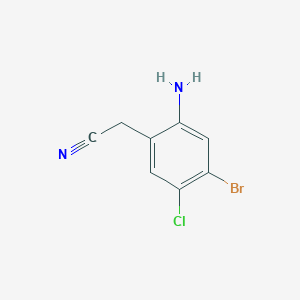

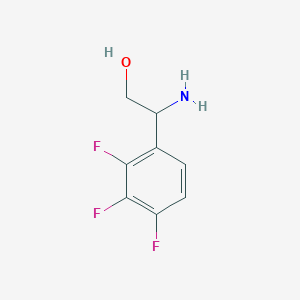
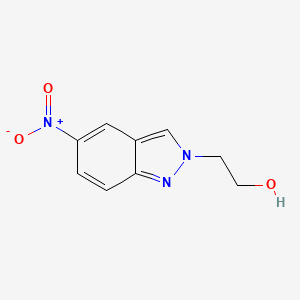

![(3aR,4aS,8aS,9aS)-8a-Methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B12968611.png)
![6-Chloro-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B12968612.png)
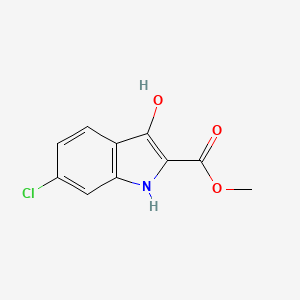
![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)
